molecular formula C5H8N2O2 B131461 Dihydrothymine CAS No. 696-04-8

Dihydrothymine

Cat. No. B131461
CAS RN: 696-04-8
M. Wt: 128.13 g/mol
InChI Key: NBAKTGXDIBVZOO-UHFFFAOYSA-N
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Description

Dihydrothymine is a reduced form of the nucleobase thymine, which is one of the four nucleobases in the nucleic acid of DNA. It is a product of thymine reduction and can be involved in various chemical reactions and biological processes. Dihydrothymine is also a key intermediate in the degradation pathway of thymidine and uridine, as indicated by the study of rat liver dihydrothymine dehydrogenase, which is the rate-limiting enzyme in this process .

Synthesis Analysis

The synthesis of dihydrothymine and its derivatives has been explored in several studies. For instance, the biosynthesis of bacterial and viral pyrimidines has been investigated, suggesting dihydrothymine derivatives as possible intermediates in the biosynthesis of thymine . Additionally, the synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis, has been achieved through the development of new protecting groups, allowing for its incorporation into synthetic DNA fragments .

Molecular Structure Analysis

The molecular structure of dihydrothymine derivatives has been elucidated through various techniques. X-ray diffraction analysis has confirmed the molecular formula of a thymine-thymine adduct, a derivative of dihydrothymine . Neutron diffraction studies have provided insights into the hydrogen bonding in thymine derivatives, which is crucial for understanding the molecular interactions and stability . The self-assembling behavior of dihydroxypropyl 5,6-dihydrothymine derivatives has also been analyzed, revealing the importance of hydrogen bonding in the molecular structure and supramolecular assembling .

Chemical Reactions Analysis

Dihydrothymine can undergo various chemical reactions. For example, irradiation of dihydrothymine in frozen sulfuric acid solutions leads to the formation of thymine through indirect mechanisms, with the 5-thymyl radical being an intermediate . The formation of stereoisomeric C5-C5'-linked dihydrothymine dimers through radiolytic one-electron reduction has been observed, indicating that these dimers may cause distortion within a DNA duplex if incorporated .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrothymine and its derivatives have been studied extensively. The enzyme dihydrothymine dehydrogenase, which acts on dihydrothymine, has been characterized, revealing its molecular weight, subunit composition, and the presence of flavin adenine dinucleotide (FAD) and iron, which classify it as a flavometal protein . The crystal and molecular structure studies of dihydrothymine derivatives provide detailed information on the bond distances and angles, which are essential for understanding the physical properties of these molecules . Electron spin resonance (ESR) studies of irradiated dihydrothymine have shed light on the radical formation and the associated conformational changes in the pyrimidine ring .

Scientific Research Applications

DNA Damage and Repair Studies Dihydrothymine, a key product of thymine damage due to gamma irradiation, is integral in understanding DNA damage and repair mechanisms. Schulhof et al. (1988) developed a method to incorporate dihydrothymine in synthetic DNA fragments, facilitating studies on DNA damage caused by gamma irradiation under anoxic conditions. This method helps in understanding the stability of this modified base in DNA and its potential effects on genetic material (Schulhof, Molko, & Teoule, 1988).

Radiation-Induced DNA Lesions Research by Dawidzik et al. (2004) focused on the formation of dihydrothymine lesions in DNA exposed to ionizing radiation in an anaerobic environment. They isolated this lesion from X-irradiated DNA, providing insights into the molecular character of radiation-induced DNA damage. Such studies are crucial for understanding the impact of radiation on genetic material and can have implications in areas like radiation therapy and environmental exposure to radiation (Dawidzik et al., 2004).

Antibody Development for DNA Lesion Detection Hubbard et al. (1989) generated antibodies specific to dihydrothymine, which were utilized to detect this lesion in DNA. This development is significant in the field of molecular biology and biochemistry, as it provides a method to quantitatively assess the presence of dihydrothymine in DNA, aiding in the study of DNA damage and repair processes (Hubbard, Ide, Erlanger, & Wallace, 1989).

Metabolic Pathways Involving Dihydrothymine Marsh and Perry (1964) and Goedde, Hoffbauer, and Blume (1968) investigated the catabolism of thymine to dihydrothymine in human leukocytes. Their work contributes to understanding the metabolic pathways and enzymatic processes involved in the breakdown of pyrimidine bases, which is fundamental in the field of biochemistry and pharmacology (Marsh & Perry, 1964); (Goedde, Hoffbauer, & Blume, 1968).

Enzyme Research and Synthetic Applications Cortes, Menezes, and Oestreicher (2015) demonstrated the synthesis of enantiopure R(-)-3-aminoisobutyric acid from dihydrothymine using Pseudomonas aeruginosa as a biocatalyst. This research is significant for the field of synthetic biochemistry, providing methods to produce commercially valuable β-amino acids from substituted dihydrothymines (Cortes, Menezes, & Oestreicher, 2015).

Radiation-Induced Structural Changes Herak (1970) studied radiation-induced changes in the structure of the pyrimidine ring in dihydrothymine. This research is essential in understanding how radiation affects the molecular structure of DNA components, with implications in fields like radiation biology and crystallography (Herak, 1970).

Safety And Hazards

When handling Dihydrothymine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for Dihydrothymine research are not explicitly mentioned in the search results, the Human Metabolome Database (HMDB) has grown considerably over the past 15 years, which could suggest future research directions in human metabolomics that may include Dihydrothymine .

properties

IUPAC Name

5-methyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAKTGXDIBVZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862375
Record name Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione
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Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrothymine

CAS RN

696-04-8
Record name Dihydrothymine
Source CAS Common Chemistry
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Record name 5,6-Dihydrothymine
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Record name Dihydrothymine
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Record name Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione
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Record name 5,6-dihydro-5-methyluracil
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Record name DIHYDROTHYMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,610
Citations
AJ Varghese - Biochemical and biophysical research communications, 1970 - Elsevier
The major thymine-derived product (P 3 ) has been isolated and characterized from DNA irradiated with ultraviolet light at low temperature (−78C). P 3 is chromatographically …
Number of citations: 203 www.sciencedirect.com
S Furberg, LH Jensen - Journal of the American Chemical Society, 1968 - ACS Publications
The crystalstructure of dihydrothymine has been solved from three-dimensional X-ray diffraction data collected by counter and photographic measurements and refined to R= 0.048. The …
Number of citations: 58 pubs.acs.org
SAH van den Wildenberg, AS Streng… - … of Pharmaceutical and …, 2022 - Elsevier
Establishing dihydropyrimidine dehydrogenase (DPD) activity is highly important in determining the correct starting dose of fluoropyrimidines such as 5-fluorouracil and capecitabine. …
Number of citations: 5 www.sciencedirect.com
C D'Ham, A Romieu, M Jaquinod, D Gasparutto… - Biochemistry, 1999 - ACS Publications
Oligonucleotides that contain a single modified pyrimidine, ie, thymine glycol (Tg), 5,6-dihydrothymine (DHT), and 5-hydroxycytosine (5-OHC) were synthesized in order to investigate …
Number of citations: 125 pubs.acs.org
JC Schulhof, D Molko, R Teoule - Nucleic acids research, 1988 - academic.oup.com
5,6-Dihydrothymine is one of the most important products of base damage by gamma irradiation of DNA in anoxic conditions. This modified base is unstable in the deprotection …
Number of citations: 42 academic.oup.com
T Shiotani, G Weber - Journal of Biological Chemistry, 1981 - Elsevier
Rat liver dihydrothymine dehydrogenase, the rate-limiting enzyme of … for dihydrothymine and 193 microM for dihydrouracil; apparent Km for NADP+ was 3.8 microM with dihydrothymine …
Number of citations: 134 www.sciencedirect.com
J Bakkeren, RA De Abreu, RCA Sengers… - Clinica Chimica …, 1984 - Elsevier
… In fibroblasts the activity of dihydrothymine … by measuring the conversion of radioactive labelled thymine to dihydrothymine … In the patient’s cells a complete deficiency of dihydrothymine …
Number of citations: 109 www.sciencedirect.com
M Ni, J Duley, R George, B Charles, C Shannon… - … of pharmaceutical and …, 2013 - Elsevier
To study in vivo activities of dihydropyrimidine dehydrogenase, dihydropyrimidinase, and ureidoproprionase, a sensitive, accurate, selective and precise method for the determination of …
Number of citations: 11 www.sciencedirect.com
TA Slieman, R Rebeil, WL Nicholson - Journal of Bacteriology, 2000 - Am Soc Microbiol
The predominant photolesion in the DNA of UV-irradiated dormant bacterial spores is the thymine dimer 5-thyminyl-5,6-dihydrothymine, commonly referred to as spore photoproduct (SP…
Number of citations: 63 journals.asm.org
T Yamane, BJ Wyluda… - Proceedings of the …, 1967 - National Acad Sciences
… DNA, ie, 5,6-dihydrothymine. Wacker2 and his co-workers have … been able to show that peak I is 5,6-dihydrothymine (diHT). … chromatographically similar to dihydrothymine. The controls …
Number of citations: 69 www.pnas.org

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